molecular formula C10H13BrClN3OS B2450690 N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride CAS No. 2418643-85-1

N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride

Cat. No. B2450690
CAS RN: 2418643-85-1
M. Wt: 338.65
InChI Key: BQCDHFZJURRTEK-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Oxazole is a similar heterocyclic compound, but with an oxygen atom instead of a sulfur atom. These compounds are members of the azole heterocycles that include imidazoles .


Molecular Structure Analysis

Thiazole and oxazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons .

Scientific Research Applications

Crystal Structure and Theoretical Study

Research on similar compounds, like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been conducted to understand their crystal and electronic structures. Such studies provide insights into the molecular arrangement and interactions within these compounds, which can be critical for their application in scientific research (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Biological Activities and Derivatives

Compounds containing 1,3-thiazole and oxazol moieties have been synthesized and explored for their biological activities. For instance, various derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, with different molecular groups, have shown significant immunosuppressive and immunostimulatory effects, as well as cytotoxicity against certain cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Enzyme Inhibition and Therapeutic Potential

Research involving N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides has demonstrated their potential as enzyme inhibitors against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. Such compounds could be promising therapeutic agents, indicating the medicinal chemistry applications of similar structures (Abbasi et al., 2018).

Synthesis and Characterization

The synthesis and characterization of similar compounds, such as 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, have been reported. Such studies typically focus on developing new synthetic methods and understanding the chemical properties of these molecules, which is vital for their application in various scientific fields (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Antitubercular Activity

Research on compounds like N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives has revealed their potential antitubercular activity. This suggests the relevance of similar chemical structures in the development of new drugs for treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).

Mechanism of Action

Target of Action

The primary targets of EN300-26862608 are currently unknown. This compound contains a thiazole and an oxazole ring , both of which are found in many biologically active compounds. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Oxazoles are also known to exhibit a wide range of biological activities.

Mode of Action

Based on the presence of thiazole and oxazole rings, it can be hypothesized that the compound might interact with biological targets in a way similar to other thiazole and oxazole-containing compounds .

Pharmacokinetics

Thiazole and oxazole rings are known to enhance the bioavailability of drugs . They are often used in drug design due to their ability to form stable compounds and interact with various biological targets.

properties

IUPAC Name

N-[(5-bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS.ClH/c1-7-4-8(15-14-7)2-3-12-6-10-13-5-9(11)16-10;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCDHFZJURRTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNCC2=NC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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